2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is an organic compound that features both indole and thiophene moieties. These structures are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of indole with thiophene derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The indole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(2-(thiophen-2-yl)ethyl)amine
- 3-(1H-indol-1-yl)propylamine
- 1-(thiophen-2-yl)ethylamine
Uniqueness
2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of indole and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-indol-1-yl-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(17-9-7-14-5-3-11-20-14)12-18-10-8-13-4-1-2-6-15(13)18/h1-6,8,10-11H,7,9,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZNNXNICXGCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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